molecular formula C8H17N B2785850 2-Cyclopentylpropan-1-amine CAS No. 1082507-39-8

2-Cyclopentylpropan-1-amine

Cat. No.: B2785850
CAS No.: 1082507-39-8
M. Wt: 127.231
InChI Key: BFDSHANQIVLFPX-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-1-amine , also known by its IUPAC name 2-cyclopentyl-1-propanamine , has the chemical formula C₈H₁₇N . It is a secondary amine with a molecular weight of 127.23 g/mol . The compound exists as a liquid at room temperature and is primarily used in research and chemical synthesis .


Synthesis Analysis

The synthesis of this compound involves various methods, including reductive amination of cyclopentanone or cyclopentyl aldehyde with an appropriate amine source. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl ring attached to a propylamine group. The cyclopentyl ring provides rigidity, affecting the compound’s stereochemistry and reactivity. Researchers have studied its conformational preferences and interactions with other molecules .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and reductive transformations. Investigating its reactivity with different electrophiles and functional groups is essential for understanding its synthetic applications .


Physical and Chemical Properties Analysis

  • Safety Hazards : this compound poses risks of flammability (H226) and skin/eye corrosion (H314). Proper precautions, such as protective gear and safe handling, are necessary .

Safety and Hazards

  • Safety Documentation : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

2-cyclopentylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDSHANQIVLFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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